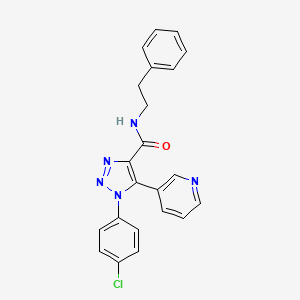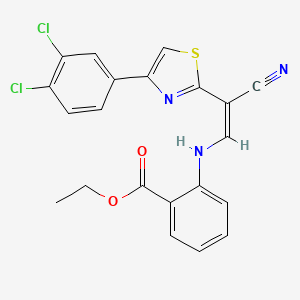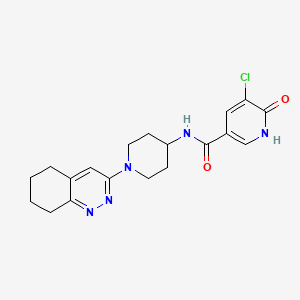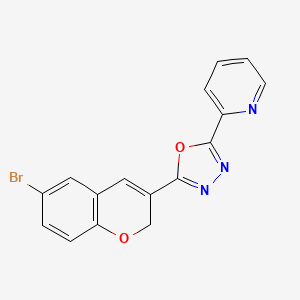
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, also known as M-DBO, is a natural product derived from the plant species Piper methysticum, commonly known as kava. It is a minor component of the kava plant, but it has recently been isolated and identified as a potential therapeutic agent due to its unique pharmacological properties. M-DBO has been studied in various scientific applications, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been studied for its potential therapeutic applications in the treatment of a variety of diseases and conditions. It has been studied for its anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450s and monoamine oxidase. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been studied for its ability to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Wirkmechanismus
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to interact with various cellular targets, such as G-protein coupled receptors, kinases, and ion channels. It has been shown to modulate the activity of several enzymes, such as cytochrome P450s and monoamine oxidase. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Biochemical and Physiological Effects
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to modulate the activity of several enzymes, such as cytochrome P450s and monoamine oxidase. It has also been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has several advantages and limitations for laboratory experiments. One advantage of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is its relative ease of synthesis from the constituent compounds of kava. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to have a variety of biochemical and physiological effects, making it a potentially useful tool for studying the effects of various compounds on the body. However, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has also been shown to have a relatively short half-life, making it difficult to study its effects for longer periods of time.
Zukünftige Richtungen
The potential therapeutic applications of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one are still being explored. Future research should focus on the mechanism of action of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, as well as its potential therapeutic applications in the treatment of a variety of diseases and conditions. In addition, further research should be conducted on the biochemical and physiological effects of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, as well as its potential advantages and limitations for laboratory experiments. Finally, further research should also be conducted on the potential of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one to interact with various cellular targets, such as G-protein coupled receptors, kinases, and ion channels.
Synthesemethoden
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can be synthesized from the kava plant by extracting the compounds from the plant material and then purifying them using chromatographic techniques such as HPLC. The structure of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can then be determined using spectroscopic methods such as NMR and MS. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can also be synthesized from the constituent compounds of kava using organic synthesis techniques.
Eigenschaften
IUPAC Name |
9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-2-5-9-10(12)6-3-7-13-11(8)9/h2,4-5H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBKIFOBYHBUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2791516.png)

![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate](/img/structure/B2791519.png)


![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2791523.png)